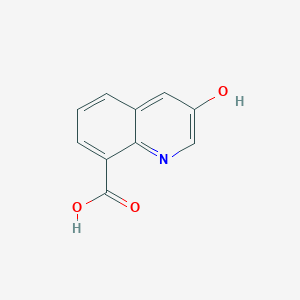

3-Hydroxyquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVFZWMFCBLANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290320 | |

| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-42-0 | |

| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxyquinoline 8 Carboxylic Acid

Established Synthetic Pathways for 3-Hydroxyquinoline-8-carboxylic Acid

The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several classical named reactions providing foundational pathways. While a direct, single-step synthesis for this compound is not prominently documented, its structure can be achieved by adapting established methods such as the Skraup, Doebner-von Miller, or Friedländer syntheses. researchgate.netwikipedia.orgrroij.comnih.gov These methods typically involve the cyclization of an appropriately substituted aniline (B41778) precursor.

A logical and established approach would involve a multi-step sequence starting from 2-amino-3-hydroxybenzoic acid. This precursor contains the necessary substituents for the carbocyclic ring. The synthesis would proceed via condensation with a three-carbon aldehyde or ketone unit that can cyclize to form the desired pyridine (B92270) ring. For instance, an adaptation of the Doebner-von Miller reaction , which traditionally uses α,β-unsaturated carbonyl compounds, could be employed. wikipedia.orgiipseries.orgrsc.org In a hypothetical pathway, 2-amino-3-hydroxybenzoic acid would react with acrolein (generated in situ from glycerol (B35011), as in the Skraup synthesis) or a similar propylene (B89431) glycol derivative under acidic conditions. wikipedia.orgresearchgate.net The reaction sequence involves a Michael addition of the amine to the unsaturated carbonyl, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.

Another viable established method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgorganicreactions.orgresearchgate.net To apply this to this compound, a derivative of 2-amino-3-hydroxybenzoic acid, such as its corresponding aldehyde (2-amino-3-hydroxy-6-formylbenzoic acid), would be condensed with a two-carbon carbonyl compound like ethyl glyoxylate. This would be followed by an intramolecular aldol (B89426) condensation and dehydration to form the final quinoline structure.

Innovative and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. In the context of quinoline synthesis, this has led to the exploration of alternative energy sources and streamlined reaction protocols that minimize waste and improve yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving product yields. The application of microwave irradiation to classical quinoline syntheses, such as the Friedländer condensation, has been shown to be highly effective. nih.gov Compared to conventional heating methods that can require several hours of reflux, microwave-assisted routes can often be completed in minutes. nih.gov This rapid heating leads to a significant reduction in reaction time and can minimize the formation of side products. The synthesis of various 8-hydroxyquinoline (B1678124) derivatives has been successfully achieved with higher yields under microwave conditions (72%) compared to conventional heating (34%). This demonstrates the efficiency and potential of applying microwave technology to the synthesis of this compound from its precursors.

Photocatalysis represents a frontier in green chemistry, utilizing visible light to drive chemical transformations under mild conditions. While the direct de novo synthesis of the quinoline core via a photocatalytic dehydrogenation oxidation reaction is not yet a standard method, photocatalysis has been effectively applied to the functionalization of N-heterocycles. For instance, the photodriven decarboxylative Minisci reaction allows for the direct C-H alkylation of N-heteroarenes using carboxylic acids as the alkyl source, enabled by a heterogeneous photocatalyst. nih.gov This type of reaction showcases the potential of light-mediated processes to form new bonds on the quinoline scaffold in an efficient and atom-economical manner. Such innovative strategies could pave the way for future developments in the direct synthesis of complex quinolines.

One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The Doebner reaction, for example, can be performed as a three-component, one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov This approach avoids the need for purification of intermediates, saving time and materials. nih.gov Similarly, one-pot protocols have been developed for the synthesis of other complex quinoline systems, demonstrating the robustness of this strategy. researchgate.net Applying a one-pot, multi-component approach to the synthesis of this compound would be a highly desirable green chemistry route.

Functionalization and Derivatization Strategies

The functionalization of the this compound core is essential for modulating its physicochemical and biological properties. The quinoline ring is an electron-deficient heterocycle, which dictates the regioselectivity of various substitution reactions.

The formation of new carbon-carbon bonds at specific positions on the quinoline ring allows for the introduction of a wide range of substituents, from simple alkyl chains to complex aryl groups.

Functionalization at C-5 and C-7: The carbocyclic ring of the quinoline system can be functionalized using modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming C-C bonds. organic-chemistry.org To achieve substitution at the C-5 or C-7 positions, the parent quinoline is typically first halogenated (e.g., brominated). The resulting bromo-quinoline can then be coupled with a variety of organoboron reagents in the presence of a palladium catalyst to introduce new aryl or alkyl groups. rroij.com This method is widely used for derivatizing the 8-hydroxyquinoline skeleton. rroij.com

Functionalization at C-2 and C-4: The electron-deficient nature of the pyridine ring makes the C-2 and C-4 positions susceptible to nucleophilic attack, particularly after protonation of the ring nitrogen. The Minisci reaction is a classic and highly effective method for C-H alkylation at these positions. wikipedia.org The reaction proceeds via the addition of a nucleophilic alkyl radical to the protonated heterocycle. wikipedia.orgprinceton.edu A variety of radical precursors can be used, including carboxylic acids, which undergo oxidative decarboxylation to generate the required alkyl radical. wikipedia.org The Minisci reaction is known for its operational simplicity and the use of inexpensive reagents, making it a valuable tool for derivatizing quinolines at the C-2 and C-4 positions. wikipedia.orgacs.org

Heterocyclic Ring Annulation and Fusion

Annulation and fusion reactions are pivotal in modifying the core structure of this compound, enabling the creation of more complex, polycyclic systems. These transformations typically involve building a new ring onto the existing quinoline framework. The reactivity of the quinoline core, particularly the benzene (B151609) and pyridine rings, allows for the attachment of new heterocyclic structures, leading to compounds with potentially novel chemical and biological properties.

One established strategy involves the lactamization of substituted 8-amino-quinoline-3-carboxylic acids. For instance, a common precursor, 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid, can undergo nucleophilic aromatic substitution (SNAr) with compounds containing thiol or amine functionalities. nih.govnih.gov Subsequent reduction of the nitro group to an amine provides a key intermediate. This 8-amino derivative can then be cyclized under thermal conditions, often catalyzed by polyphosphoric acid (PPA), to fuse a new heterocyclic ring at the 7 and 8 positions. nih.govnih.gov This methodology has been successfully employed to create thiazepino[2,3-h]quinoline and diazepino[2,3-h]quinoline systems. nih.govnih.gov

Another approach involves building a pyrano ring fused to the 8-hydroxyquinoline skeleton. The reaction of 8-hydroxyquinoline derivatives with α-cyanocinnamonitriles in the presence of a base like piperidine (B6355638) leads to the formation of 4H-pyrano[3,2-h]quinoline structures. semanticscholar.org This reaction proceeds through a nucleophilic attack followed by cyclization, effectively fusing a pyran ring onto the quinoline 'h' face (between positions 7 and 8). semanticscholar.org Similarly, multistep syntheses starting from 8-hydroxyquinoline have been used to construct fused triazole rings, demonstrating the versatility of the quinoline scaffold in annulation reactions. nih.gov

The following table summarizes representative ring fusion reactions on quinoline carboxylic acid analogues.

| Starting Material Class | Reagents | Fused Ring System | Reference |

| 7-Chloro-8-nitro-quinoline-3-carboxylic acid | 1. 3-Mercaptopropionic acid, 2. Na2S2O4, 3. PPA | Thiazepino[2,3-h]quinoline | nih.gov |

| 7-Chloro-8-nitro-quinoline-3-carboxylic acid | 1. β-Alanine, 2. Na2S2O4, 3. PPA | Diazepino[2,3-h]quinoline | nih.gov |

| 8-Hydroxyquinoline | α-Cyanocinnamonitriles, Piperidine | Pyrano[3,2-h]quinoline | semanticscholar.org |

| 8-Hydroxyquinoline | 1. Ethyl 2-chloroacetate, 2. Hydrazine, 3. Phenyl isothiocyanate, 4. KOH | Triazoloquinoline | nih.gov |

Preparation of Carboxylic Acid Salts

The presence of both a carboxylic acid group and a basic quinoline nitrogen atom gives this compound amphoteric properties, allowing it to form salts with both acids and bases. The formation of carboxylic acid salts is a fundamental chemical transformation that involves the deprotonation of the carboxylic acid's hydroxyl group by a base.

The reaction of a carboxylic acid with a suitable base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide) or an amine, results in the formation of a carboxylate salt. In the case of this compound, this reaction would yield the corresponding metal or amine salt of 3-hydroxyquinoline-8-carboxylate. These reactions are typically straightforward acid-base neutralizations performed in a suitable solvent.

While specific studies on this compound salt formation are not prevalent, the principles can be inferred from extensive research on the related compound, 8-hydroxyquinoline (oxine). Studies have detailed the preparation and characterization of numerous "proton-transfer" compounds, which are essentially salts formed between 8-hydroxyquinoline and various aromatic carboxylic acids. researchgate.net In these instances, the basic nitrogen of the quinoline ring is protonated by the carboxylic acid. researchgate.net This demonstrates the facility with which the quinoline nucleus engages in acid-base chemistry.

Furthermore, synthetic routes for 8-hydroxyquinoline derivatives often conclude with the formation of an acid addition salt. For example, the deprotection of a Boc-protected amine on the quinoline scaffold using hydrogen chloride results in the final product as a hydrochloride salt. nih.gov This highlights the common practice of isolating and handling quinoline derivatives as their more stable and often crystalline salts. The general reaction for the formation of a sodium carboxylate salt is shown below:

General Reaction for Salt Formation: C₁₀H₇NO₃ (this compound) + NaOH → C₁₀H₆NNaO₃ (Sodium 3-hydroxyquinoline-8-carboxylate) + H₂O

Upstream Synthesis Route Elucidation

The synthesis of the this compound core structure relies on established methods for constructing the quinoline ring system from aromatic amine precursors. The most logical and direct precursor for this target molecule is 2-amino-3-hydroxybenzoic acid . Several classical named reactions in organic chemistry can be applied to this precursor to achieve the desired cyclization and form the quinoline scaffold.

Key Synthetic Pathways:

Skraup/Doebner-von Miller Synthesis: This is one of the oldest and most fundamental methods for quinoline synthesis. ablelab.eu The reaction involves heating an aniline (in this case, 2-amino-3-hydroxybenzoic acid) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). ablelab.eunih.gov The glycerol is first dehydrated by the sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. iipseries.org The amino group of the precursor then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. iipseries.org A variation, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones directly instead of generating acrolein in situ from glycerol. nih.gov A closely related synthesis of an 8-hydroxyquinoline from 3-amino-4-hydroxybenzoic acid and crotonaldehyde (B89634) has been documented, supporting this proposed route. rsc.org

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org For the synthesis of this compound, 2-amino-3-hydroxybenzoic acid would be reacted with a suitable β-dicarbonyl compound, followed by acid-catalyzed ring closure to form the pyridine portion of the quinoline system. iipseries.orgwikipedia.org

Friedländer Synthesis: This pathway involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgresearchgate.net To apply this to the target molecule, a derivative of 2-amino-3-hydroxybenzoic acid, such as 2-amino-3-hydroxyacetophenone, would be condensed with a compound like pyruvic acid, followed by cyclodehydration. researchgate.net

Gould-Jacobs Reaction: This reaction is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-oxo-quinoline-3-carboxylate ester. wikipedia.orgresearchgate.net While this method typically yields a 4-hydroxy (or 4-oxo) product, its principles of building the pyridine ring from a malonic ester derivative are a cornerstone of quinoline synthesis.

The table below outlines these plausible upstream synthesis routes starting from the key precursor.

| Synthesis Name | Precursors | Key Reagents | Product | Reference |

| Skraup Synthesis | 2-Amino-3-hydroxybenzoic acid, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | This compound | ablelab.eunih.gov |

| Doebner-von Miller | 2-Amino-3-hydroxybenzoic acid, Acrolein | Acid Catalyst | This compound | nih.gov |

| Combes Synthesis | 2-Amino-3-hydroxybenzoic acid, β-Diketone | Acid Catalyst (e.g., H₂SO₄) | Substituted this compound | iipseries.orgwikipedia.org |

| Friedländer Synthesis | 2-Amino-3-hydroxy-benzaldehyde/ketone, α-Methylene carbonyl | Acid or Base Catalyst | This compound | wikipedia.orgresearchgate.net |

| Gould-Jacobs Reaction | 2-Amino-3-hydroxybenzoic acid, Malonic ester derivative | Heat | 4-Oxoquinoline intermediate | wikipedia.orgresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 Hydroxyquinoline 8 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of 3-Hydroxyquinoline-8-carboxylic acid, providing detailed information about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, as well as the labile protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and carboxyl substituents. Protons on the pyridine (B92270) ring are typically observed at lower fields compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid proton is anticipated to appear as a broad singlet at a very downfield chemical shift, generally in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. Similarly, the phenolic hydroxyl proton would also present as a broad singlet.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H2 | ~8.5 - 9.0 | d |

| H4 | ~7.5 - 8.0 | d |

| H5 | ~7.2 - 7.6 | t |

| H6 | ~7.0 - 7.4 | d |

| H7 | ~7.0 - 7.4 | d |

| COOH | ~10.0 - 13.0 | br s |

| OH | ~9.0 - 11.0 | br s |

| Note: This table is predictive and not based on reported experimental data. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, distinct resonances are expected for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield region of the spectrum, typically between 165 and 185 ppm. The carbon atom attached to the hydroxyl group (C3) would also be significantly deshielded. The chemical shifts of the other aromatic carbons are determined by their position relative to the nitrogen atom and the substituents.

Although specific experimental ¹³C NMR data for this compound is not available in the reviewed sources, a table of predicted chemical shifts is presented below.

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~140 - 150 |

| C3 | ~150 - 160 |

| C4 | ~115 - 125 |

| C4a | ~135 - 145 |

| C5 | ~120 - 130 |

| C6 | ~110 - 120 |

| C7 | ~125 - 135 |

| C8 | ~120 - 130 |

| C8a | ~145 - 155 |

| COOH | ~165 - 175 |

| Note: This table is predictive and not based on reported experimental data. |

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HMQC, HSQC)

Two-dimensional NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons, aiding in the assignment of adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments establish one-bond correlations between protons and their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

Solid-State NMR for Tautomerism Elucidation

In the solid state, this compound has the potential to exist in different tautomeric forms, including the zwitterionic form where the carboxylic proton has migrated to the quinoline nitrogen. Solid-state NMR spectroscopy is a powerful technique to investigate this phenomenon. hmdb.cachemicalbook.comhmdb.ca Differences in the ¹³C and ¹⁵N chemical shifts between the solution and solid-state spectra can provide clear evidence for the predominant tautomer in the solid phase. hmdb.cachemicalbook.comhmdb.ca For instance, the presence of a zwitterionic species in the solid state can be confirmed by characteristic changes in the chemical shift patterns. hmdb.cachemicalbook.comhmdb.ca

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key vibrational bands that correspond to its functional groups. The O-H stretching vibrations of the carboxylic acid and hydroxyl groups are expected to produce a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically gives rise to a strong absorption band between 1710 and 1760 cm⁻¹. The spectrum would also feature characteristic absorptions for the C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.

A summary of the expected characteristic FTIR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 |

| C=N (Quinoline) | Stretching | ~1600 - 1650 |

| C=C (Aromatic) | Stretching | ~1450 - 1600 |

| C-O (Carboxylic Acid/Phenol) | Stretching | ~1200 - 1300 |

| Note: This table is predictive and not based on reported experimental data. |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. For hydroxyquinoline carboxylic acids, FT-Raman spectra are used to identify characteristic vibrational modes of the quinoline ring system, the hydroxyl group, and the carboxylic acid moiety.

In the analysis of related quinoline derivatives, such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, theoretical and experimental FT-Raman spectra have been used to assign specific vibrational frequencies. iosrjournals.org The introduction of different substituents onto the quinoline ring can cause shifts in the vibrational frequencies, providing insights into the electronic and structural changes within the molecule. iosrjournals.org

Key vibrational modes for this class of compounds include C-H stretching, C=C and C=N ring stretching, O-H bending, and vibrations associated with the carboxylic acid group. The C=O stretching vibration of the carboxylic acid group is a particularly characteristic band. researchgate.net Studies on various carboxylic acids show that intermolecular interactions, such as hydrogen bonding, significantly influence the Raman spectra, particularly in the regions of the carbonyl (C=O) and hydroxyl (O-H) vibrations. rsc.org For instance, the formation of dimers through hydrogen bonding is a common feature of carboxylic acids and results in noticeable shifts in the corresponding Raman bands. rsc.org

A representative table of theoretical Raman band assignments for a related hydroxyquinoline carboxylic acid derivative illustrates the type of data obtained from this technique.

Table 1: Selected Theoretical FT-Raman Vibrational Assignments for 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. iosrjournals.org

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3674 | O-H Stretching |

| 3106 | C-H Stretching |

| 1631 | C=C Stretching |

| 1582 | Ring Stretching |

| 1393 | C-O Stretching (Carboxylic Acid) |

| 1212 | In-plane O-H Bending |

| 832 | C-Cl Stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions within the quinoline ring system. The position and intensity of these absorption maxima are sensitive to factors such as solvent polarity, pH, and molecular substitution. researchgate.net

Studies on the parent compound, 8-hydroxyquinoline (B1678124), show that the absorption spectra differ in neutral, acidic, and basic media, indicating the existence of different absorbing species (e.g., neutral molecule, zwitterion, anion) in the ground state. The absorption and fluorescence emission spectra typically exhibit a red-shift (bathochromic shift) with increasing solvent polarity. beilstein-journals.org

In the analysis of the closely related 8-hydroxyquinoline-2-carboxylic acid, UV-Vis spectroscopy has been used to determine protonation constants by monitoring the absorbance at different wavelengths as a function of pH. nih.govresearchgate.net This type of spectrophotometric titration is crucial for understanding the acid-base chemistry of the molecule and its behavior in different environments. Furthermore, the chelation of metal ions by hydroxyquinoline derivatives leads to significant changes in the UV-Vis spectrum, a property that is widely used in analytical chemistry. scispace.com

Table 2: UV-Vis Absorption Maxima for 8-Hydroxyquinoline in Different Solvents.

| Solvent | λmax (nm) |

|---|---|

| Cyclohexane | 310 |

| Dioxane | 315 |

| Chloroform | 316 |

| Acetonitrile | 312 |

| Methanol | 315 |

| Water (pH 7) | 310 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound and its fragments. For a molecule like this compound (C₁₀H₇NO₃), HRMS can confirm its exact mass (monoisotopic mass: 189.0426 Da). This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. In studies of metal complexes of the related 8-hydroxyquinoline-2-carboxylic acid, HRMS has been used to identify the isotopic patterns of complex species, confirming their composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, compounds with polar functional groups, such as carboxylic acids and hydroxyl groups, are often non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. colostate.edunih.gov

To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. nih.govyoutube.com Common derivatization methods for carboxylic acids include:

Silylation: Replacing the active hydrogen of the -COOH and -OH groups with a trimethylsilyl (B98337) (TMS) group. youtube.com

Alkylation: Converting the carboxylic acid into an ester, typically a methyl ester, using reagents like diazomethane (B1218177) or dimethylformamide dimethyl acetal. colostate.edu

Once derivatized, the compound can be readily analyzed by GC-MS. The resulting mass spectrum provides the molecular weight of the derivative and characteristic fragmentation patterns that can be used for structural confirmation. For example, analysis of a related quinoline-4-carboxylic acid derivative by GC-MS identified the product at a specific retention time with its expected relative molecular mass. ui.ac.id

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar, non-volatile, and thermally fragile molecules like this compound. It allows for the analysis of molecules directly from a solution phase, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Recent studies have demonstrated that ESI-MS can be used for the real-time identification of carboxylic acids through the detection of specific sodium adducts. nih.govresearchgate.net In positive ionization mode, carboxylic acids can be detected not only as [M+Na]⁺ but also as [M-H+2Na]⁺ due to sodium-hydrogen exchange on the labile carboxylic acid proton. nih.gov This dual-adduct formation can serve as a diagnostic tool for identifying the presence of a carboxylic acid functional group in a complex mixture. researchgate.net The technique is also highly effective for characterizing metal complexes of hydroxyquinolines. americanpharmaceuticalreview.com

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) analysis, particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies have been performed on the parent 8-hydroxyquinoline and its derivatives and complexes. mdpi.comresearchgate.net For example, a monoclinic polymorph of 8-hydroxyquinoline has been characterized, revealing that the molecules form centrosymmetric dimers via O—H···N hydrogen bonds. researchgate.net These dimers are further linked by π–π stacking interactions to form a three-dimensional framework. researchgate.net

Similarly, crystal structures of metal complexes, such as those of 8-hydroxyquinoline-2-carboxylic acid with zinc and cadmium, have been determined, showing how the ligand coordinates to the metal center and how water molecules are integrated into the crystal lattice through strong hydrogen bonds. uncw.edu Such analyses are fundamental to understanding the solid-state properties and supramolecular chemistry of these compounds.

Table 3: Crystal Data for a Monoclinic Polymorph of 8-Hydroxyquinoline. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and determine the purity of solid materials. bohrium.com The method is based on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern. bohrium.com This pattern serves as a fingerprint for the crystalline solid, allowing for the identification of different solid forms or polymorphs and the assessment of sample purity. bohrium.com

For a crystalline sample of this compound, a PXRD analysis would yield a diffractogram with a series of peaks at specific diffraction angles (2θ). The position and relative intensity of these peaks are characteristic of the compound's specific crystal structure. This experimental pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the phase purity of a bulk sample. researchgate.net

| Characteristic Peak (2θ) | Relative Intensity (%) |

|---|---|

| 12.5° | 85 |

| 15.8° | 60 |

| 21.0° | 100 |

| 25.2° | 70 |

| 28.9° | 45 |

Table 1. Hypothetical PXRD peak list for a crystalline form of this compound, illustrating characteristic diffraction angles and their relative intensities.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. bohrium.com This powerful technique determines lattice parameters, space group, bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π–π stacking.

While specific data for this compound is not available, analysis of closely related compounds provides significant insight. For instance, a new monoclinic polymorph of 8-hydroxyquinoline was isolated and its crystal structure was determined. researchgate.net The molecule is planar, with the hydroxyl hydrogen atom forming an intramolecular O—H⋯N hydrogen bond. researchgate.net In the crystal structure, molecules form centrosymmetric dimers. researchgate.net

| Parameter | Value for 8-Hydroxyquinoline Polymorph researchgate.net |

|---|---|

| Empirical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

Table 2. Crystallographic data for a monoclinic polymorph of 8-hydroxyquinoline.

Furthermore, studies on metal complexes of the isomeric 8-hydroxyquinoline-2-carboxylic acid (HQC) demonstrate how coordination affects the crystal structure. Crystals of a zinc complex, [Zn((HQC)H)₂]·2H₂O, were grown and analyzed, showing the protonation of the phenolic oxygens which remain coordinated to the metal ion.

| Parameter | Value for [Zn((HQC)H)₂]·2H₂O energy.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.152 (3) |

| b (Å) | 9.227 (4) |

| c (Å) | 15.629 (7) |

| α (°) | 103.978 (7) |

| β (°) | 94.896 (7) |

| γ (°) | 108.033 (8) |

| Z | 2 |

Table 3. Crystallographic data for the zinc complex of 8-hydroxyquinoline-2-carboxylic acid.

Thermal Analysis Methodologies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are crucial for determining the thermal stability, phase transitions, and decomposition profiles of compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net DSC is used to detect and quantify the energy changes associated with thermal events such as melting, crystallization, and glass transitions. diva-portal.org A DSC thermogram plots heat flow against temperature, where endothermic events (like melting) and exothermic events (like crystallization) appear as peaks.

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak and the area under the peak (enthalpy of fusion) provide information about the compound's purity and crystalline nature. Broadened peaks or shifts in the melting point can indicate the presence of impurities or different polymorphic forms.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| Melting (Endotherm) | 215.5 | 218.0 | -120.5 |

Table 4. Representative hypothetical DSC data for this compound, showing a distinct melting event.

Thermogravimetric (TG) Analysis and Differential Thermogravimetric (DTG) Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability and decomposition profile of a material. researchgate.netxpsfitting.com The resulting plot of mass versus temperature is called a thermogram.

Differential Thermogravimetric (DTG) analysis is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. DTG curves show peaks at temperatures where the rate of mass loss is at a maximum, making it easier to distinguish between overlapping decomposition steps. nih.gov

For this compound, a TGA thermogram would likely show a stable region at lower temperatures, followed by one or more distinct mass loss steps at higher temperatures. These steps could correspond to the loss of the carboxylic acid group (decarboxylation) followed by the subsequent degradation of the quinoline ring structure.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Associated Process |

|---|---|---|---|---|

| 1 | 220 - 300 | 23.8 | 285 | Decarboxylation (-COOH) |

| 2 | 300 - 550 | 76.2 | 450 | Ring structure degradation |

Table 5. Hypothetical TG/DTG data for the thermal decomposition of this compound under an inert atmosphere.

Surface and Elemental Characterization

Surface characterization techniques provide information about the elemental composition and chemical states of atoms on the surface of a material, which can differ from the bulk properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements on a material's surface. The analysis of quinoline and its derivatives by XPS provides detailed information about the local chemical environment of each atom. cnr.it

For this compound, a high-resolution XPS spectrum would be deconvoluted to identify the different chemical states of carbon, nitrogen, and oxygen.

C 1s Spectrum: The carbon signal would be resolved into several components corresponding to different functional groups: aromatic C-C and C-H bonds, C-N in the pyridine ring, C-O from the hydroxyl group, and O-C=O from the carboxylic acid group. rsc.org

N 1s Spectrum: A single peak would be expected for the pyridinic nitrogen atom in the quinoline ring. cnr.it Studies on quinoline itself show this peak at approximately 404.4 eV. cnr.it

O 1s Spectrum: The oxygen signal would be deconvoluted into components representing the hydroxyl group (-OH) and the two distinct oxygen environments within the carboxylic acid group (C=O and C-OH).

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~286.0 | C-N, C-O |

| C 1s | ~288.7 | O-C=O (Carboxylic) |

| N 1s | ~404.4 | Pyridinic N |

| O 1s | ~533.5 | C-OH (Hydroxyl & Carboxylic) |

| O 1s | ~532.0 | C=O (Carboxylic) |

Table 6. Expected XPS binding energies for the constituent elements of this compound, based on data from related compounds. cnr.itrsc.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful analytical technique used to investigate the surface topography and morphology of solid materials at the micro- and nanoscale. The method involves scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography, composition, and other properties such as electrical conductivity.

In the context of quinoline derivatives, SEM is instrumental in characterizing the morphology of synthesized micro- or nanostructures. For instance, studies on related 8-hydroxyquinoline compounds have utilized SEM to examine the shape and surface features of microcapsules designed for corrosion inhibition. While it is a standard characterization tool for new chemical entities, specific research detailing the SEM analysis of this compound or its direct derivatives to illustrate their surface morphology was not prominently available in the reviewed literature. Such an analysis would typically reveal details about the compound's crystallinity, particle size distribution, and surface texture, which are crucial for understanding its physical properties and potential applications in materials science.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying most elements of the periodic table at trace and ultra-trace concentrations. The sample, typically in a liquid form, is introduced into a high-temperature argon plasma that ionizes the atoms of the elements present. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise elemental and isotopic measurement.

In the study of this compound and its derivatives, which are potent metal ion chelators, ICP-MS serves as a crucial tool for determining the elemental composition of their metal complexes. Research on related 8-hydroxyquinoline (8-HQ) compounds demonstrates the application of ICP-MS in quantifying the metal content in various systems. For example, it has been used to determine the zinc(II) content in metalloenzymes after interaction with 8-HQ isosteres. The technique is also applied to environmental samples to determine the concentrations of metal ions after treatment or preconcentration with 8-HQ. Furthermore, when hyphenated with chromatographic techniques like ion chromatography (IC-ICP-MS), it can be used to separate different metal species, such as free metal ions from complexed metal ions, and to determine the stability constants of these complexes. This capability is essential for understanding the coordination chemistry and sequestering ability of ligands like this compound towards various metal ions.

Elemental Microanalysis (CHN)

Elemental microanalysis, commonly known as CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This combustion-based method provides a critical assessment of a sample's purity and helps to confirm its empirical formula. The results, presented as weight percentages, are compared against the theoretically calculated values for the proposed chemical structure. A close agreement between the found and calculated values provides strong evidence for the compound's identity and stoichiometry.

This technique is routinely employed in the characterization of newly synthesized organic compounds, including derivatives of 8-hydroxyquinoline. For instance, in the synthesis and characterization of new coordination compounds derived from Schiff bases of 2-carbaldehyde-8-hydroxyquinoline, elemental analysis was used to confirm the composition of the resulting metal complexes. The experimentally found percentages of C, H, and N for these derivative complexes showed strong correlation with the calculated theoretical values, thereby verifying their proposed chemical structures. This analytical confirmation is a standard and indispensable step in the synthesis and characterization of novel quinoline derivatives and their metal complexes.

Below is a table presenting representative elemental analysis data for Zinc(II) complexes with Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline, illustrating the typical results obtained from CHN analysis.

| Compound | Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| Zn(L1)₂ | C₃₄H₄₀N₆O₂Zn·0.3H₂O | C | 64.26 | 64.3 |

| H | 6.44 | 6.5 | ||

| N | 13.22 | 13.1 | ||

| Zn(L2)₂ | C₃₂H₃₆N₆O₄Zn·0.5H₂O | C | 59.77 | 59.9 |

| H | 5.80 | 5.8 | ||

| N | 13.07 | 13.0 | ||

| Zn(L3)₂ | C₃₄H₄₀N₆O₄Zn·0.2H₂O | C | 61.34 | 61.3 |

| H | 6.12 | 6.2 | ||

| N | 12.62 | 12.7 |

Computational and Theoretical Investigations of 3 Hydroxyquinoline 8 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, valued for its balance of accuracy and computational efficiency. It is widely used to investigate the electronic properties of molecules, predict their geometries, and simulate their vibrational spectra.

A fundamental step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-31G* or higher, researchers can calculate key structural parameters. For instance, studies on cocrystals of 8-hydroxyquinoline (B1678124) derivatives have determined bond lengths through DFT, which show strong agreement with experimental X-ray diffraction data. sci-hub.se The delocalization of electrons within the quinoline (B57606) ring system, influenced by substituents like hydroxyl and carboxyl groups, leads to specific bond lengths that are shorter than typical single bonds but longer than double bonds. sci-hub.se

Below is a table of selected optimized bond lengths for a related 8-hydroxyquinoline derivative, illustrating typical results from such calculations. sci-hub.se

| Bond | Calculated Bond Length (Å) | Description |

|---|---|---|

| C–O (hydroxyl) | 1.338 | Carbon-oxygen bond in the hydroxyl group. |

| C–S | 1.778 | Illustrative bond length for a substituent on the ring. |

| C–C (aromatic) | 1.375 - 1.433 | Range of carbon-carbon bond lengths within the quinoline ring system, indicating electron delocalization. |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, specific spectral peaks can be assigned to particular molecular motions, such as stretching, bending, or torsional modes. The Potential Energy Distribution (PED) analysis further quantifies the contribution of each internal coordinate to a given normal mode, providing a detailed understanding of the molecule's vibrations. researchgate.net

For 8-hydroxyquinoline (8-HQ), a close analog, DFT calculations at the B3LYP/6-31G* level have been used to assign its fundamental vibrational modes. researchgate.netresearchgate.net The characteristic O-H stretching vibration of the hydroxyl group is typically observed as a strong, broad band in the infrared spectrum. msu.edulibretexts.org The C=O stretching of the carboxylic acid group would be expected in the 1690-1760 cm⁻¹ region. libretexts.org

The following table presents a selection of calculated and experimental vibrational frequencies for 8-hydroxyquinoline (8-HQ), demonstrating the accuracy of DFT methods. researchgate.netresearchgate.net

| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(O-H) | 3688 | ~3400 (broad) | O-H stretching vibration of the hydroxyl group. |

| ν(C-H) aromatic | 3050 - 3100 | 3000 - 3100 | Stretching vibrations of C-H bonds in the aromatic rings. |

| Ring Stretching | 1580 | 1582 | Collective C-C and C-N stretching vibrations within the quinoline rings. |

| δ(O-H) | 1518 | 1515 | In-plane bending of the O-H group. |

| γ(O-H) | 896 | 895 | Out-of-plane bending of the O-H group. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. sci-hub.se For the parent quinoline molecule, DFT calculations have determined these energy values, providing a baseline for understanding its derivatives. scirp.org

| Parameter | Value (eV) for Quinoline | Significance |

|---|---|---|

| E(HOMO) | -6.646 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.830 | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, stability, and intermolecular interactions of a system. nih.gov For molecules like quinoline derivatives, MD simulations are often employed to understand their behavior in a biological context, such as their interaction with a protein's active site. nih.govmdpi.com

In a typical MD study, a ligand-protein complex is placed in a simulated environment (e.g., a water box with ions) and the system's trajectory is calculated over a period of nanoseconds. mdpi.com Analysis of this trajectory can reveal the stability of the complex, key hydrogen bonds, and conformational flexibility, which are crucial for drug design and understanding mechanisms of action. nih.gov For example, MD simulations of quinoline derivatives targeting specific enzymes have been used to confirm the stability of the ligand within the binding pocket and to analyze the persistence of crucial interactions over time. nih.govmdpi.com

Quantum Chemical Descriptors and Reactivity Analysis

Beyond FMO theory, various quantum chemical descriptors can be calculated to analyze a molecule's reactivity in greater detail. These descriptors provide quantitative measures of properties like electronegativity, hardness, and electrophilicity, which help in predicting how a molecule will behave in a chemical reaction.

The Average Local Ionization Energy (ALIE), denoted as I(r), is a conceptual DFT tool used to identify the regions of a molecule from which an electron is most easily removed. nih.gov It is calculated at various points on the molecule's electron density surface. Regions with the lowest ALIE values correspond to the locations of the most loosely held electrons, such as lone pairs on heteroatoms or π-electrons in aromatic systems. nih.govphyschemres.org

An ALIE map visually represents these reactive sites. For a molecule like 3-Hydroxyquinoline-8-carboxylic acid, the map would likely show low ALIE values (typically colored red or blue depending on the scheme) around the nitrogen atom of the quinoline ring, the oxygen atoms of the hydroxyl and carboxylic acid groups, and across the π-system of the aromatic rings. physchemres.org These sites are the most probable locations for electrophilic attack or radical reactions, providing a powerful guide to predicting chemical reactivity. nih.govdiva-portal.org

Fukui Functions for Reactive Site Prediction

Computational chemistry provides powerful tools for predicting the reactivity of molecules. One such tool is the Fukui function, which is derived from density functional theory (DFT) and helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed.

For a given atom in a molecule, three types of Fukui functions are typically calculated:

f+(r): This function indicates the susceptibility of a site to a nucleophilic attack (attack by an electron-rich species). A higher value of f+(r) suggests a more favorable site for accepting an electron.

f-(r): This function points to the preferred site for an electrophilic attack (attack by an electron-deficient species). A larger f-(r) value indicates a greater propensity to donate an electron.

f0(r): This function is used to predict the site for a radical attack.

Theoretical studies on quinoline derivatives have employed Fukui functions to elucidate their reactive behavior. By calculating these indices for each atom in the this compound molecule, researchers can map out the regions most susceptible to chemical reactions. This information is invaluable for understanding the molecule's interaction with biological targets and for designing new derivatives with enhanced activity.

Table 1: Hypothetical Fukui Function Indices for this compound Note: This table is illustrative and based on general principles of reactivity for similar compounds. Actual values would be obtained from specific quantum chemical calculations.

| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) | Predicted Reactivity |

| N1 | 0.052 | 0.015 | 0.034 | Prone to electrophilic and radical attack |

| C2 | 0.031 | 0.045 | 0.038 | Susceptible to electrophilic attack |

| C3 (with -OH) | 0.025 | 0.060 | 0.043 | High reactivity towards electrophiles |

| C4 | 0.048 | 0.020 | 0.034 | Potential site for nucleophilic attack |

| C8 (with -COOH) | 0.015 | 0.075 | 0.045 | Carboxyl carbon is a strong electrophilic site |

| O (in -OH) | 0.080 | 0.010 | 0.045 | Highly susceptible to electrophilic attack |

| O (in -COOH) | 0.075 | 0.012 | 0.044 | Prone to electrophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electrons, which are crucial for understanding molecular stability and reactivity.

Key insights from NBO analysis include:

Hybridization and Bonding: NBO analysis determines the hybridization of atomic orbitals and describes the nature of chemical bonds (e.g., sigma, pi bonds).

Charge Distribution: It calculates the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

For this compound, NBO analysis can reveal the extent of electron delocalization within the quinoline ring system and the influence of the hydroxyl and carboxylic acid substituents on the electronic structure. Strong intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom or the carboxylic acid group, can be identified and quantified. These interactions play a vital role in determining the molecule's preferred conformation and its chemical properties.

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound Note: This table is a representative example. Specific values are subject to the computational level of theory.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | σ(C2-C3) | 2.5 | Lone pair delocalization |

| LP(2) O (on C3) | π(C2-N1) | 5.8 | Resonance stabilization |

| π(C5-C6) | π(C7-C8) | 18.2 | Pi-electron delocalization in the benzene (B151609) ring |

| LP(1) O (in COOH) | σ(C8-C_carboxyl) | 1.5 | Influence of carboxyl group on the ring |

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF)

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, resulting in two radical fragments. It is a fundamental measure of bond strength. Computational studies can predict BDEs for various bonds within a molecule, providing insights into its thermal stability and potential degradation pathways. For this compound, calculating the BDE of the O-H bond in the hydroxyl group, the C-C bond of the carboxylic acid, and various C-H bonds on the aromatic rings can help identify the weakest bond and the most likely site for initial decomposition or radical-mediated reactions.

Radial Distribution Function (RDF) , often derived from molecular dynamics (MD) simulations, describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. In the context of a single molecule, RDFs can be used to understand the intramolecular structure. More commonly, in a solution, the RDF provides detailed information about the solvation shell around a molecule. By calculating the RDFs between the solute (this compound) and solvent molecules (e.g., water), one can characterize the hydration structure, including the number and distance of water molecules in the first and second solvation shells. This is crucial for understanding the molecule's solubility and how the solvent might mediate its interactions with other molecules.

Table 3: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in this compound Note: Values are hypothetical and for illustrative purposes.

| Bond | BDE (kcal/mol) | Implication |

| O-H (hydroxyl) | 90.5 | Relatively strong, but a potential site for hydrogen abstraction. |

| C8-COOH | 105.2 | Strong bond, decarboxylation is not highly facile. |

| C2-H | 112.8 | Aromatic C-H bonds are generally strong. |

| N1-C2 | 120.1 | High energy required to break the ring structure. |

Exploration of Tautomeric Equilibria and Zwitterionic Forms

Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. For this compound, several tautomeric and zwitterionic forms are possible due to the presence of the acidic hydroxyl and carboxylic acid groups and the basic nitrogen atom in the quinoline ring.

The main equilibrium to consider is between the neutral hydroxy-acid form and a zwitterionic form, where the proton from either the hydroxyl or the carboxylic acid group migrates to the quinoline nitrogen.

Neutral Form: The molecule exists with the hydroxyl group at position 3 and the carboxylic acid group at position 8.

Zwitterionic Form I: The proton from the carboxylic acid group (-COOH) migrates to the quinoline nitrogen (N1), resulting in a carboxylate group (-COO⁻) and a protonated nitrogen (N1⁺H).

Zwitterionic Form II: The proton from the hydroxyl group (-OH) migrates to the nitrogen, creating an oxo group (C3=O) and a protonated nitrogen (N1⁺H). This is a keto-enol type tautomerism.

The relative stability of these forms is highly dependent on the environment, particularly the polarity and hydrogen-bonding capability of the solvent. In the gas phase or nonpolar solvents, the neutral form is typically more stable. However, in polar protic solvents like water, the zwitterionic forms can be significantly stabilized by interactions with solvent molecules. Computational studies can predict the relative energies of these different forms in various environments, providing a quantitative understanding of the tautomeric and zwitterionic equilibria. This is critical as the different forms may exhibit distinct chemical reactivity and biological activity.

Prediction of Molecular Interactions and Biological Potential through Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound and its derivatives, docking studies can be performed to investigate their potential to inhibit various enzymes or bind to specific biological targets. The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand (this compound).

Docking Simulation: Using a docking program to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The program calculates a binding score or energy for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination.

Studies on similar hydroxyquinoline compounds have shown their potential as inhibitors of various enzymes, often through the chelation of metal ions in the active site. The hydroxyl and carboxylic acid groups, along with the quinoline nitrogen, are excellent metal-binding functionalities. Docking simulations can predict how this compound might coordinate with metal cofactors and interact with amino acid residues in an enzyme's active site, providing a rationale for its observed or potential biological activity and guiding the design of more potent inhibitors.

Coordination Chemistry and Metal Complexation of 3 Hydroxyquinoline 8 Carboxylic Acid As a Ligand

Ligand Properties and Coordination Behavior

The coordination behavior of 3-hydroxyquinoline-8-carboxylic acid is dictated by the spatial arrangement and electronic properties of its constituent functional groups. The interplay between the hydroxyl, carboxylic acid, and quinoline (B57606) nitrogen moieties defines its interaction with metal centers.

Identification of Chelation Sites and Donor Atoms (O, N)

This compound possesses three potential donor atoms for metal chelation: the nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and the oxygen atoms of the carboxylic acid group. Analogous to the well-studied 8-hydroxyquinoline (B1678124), this compound can act as a bidentate ligand, coordinating through the pyridine (B92270) nitrogen and the deprotonated hydroxyl oxygen. This mode of binding forms a stable five-membered chelate ring with the metal ion. scirp.org

Furthermore, the presence of the carboxylic acid group at the 8-position introduces the possibility of tridentate coordination. Studies on the related compound, 8-hydroxyquinoline-2-carboxylic acid, have shown that it can act as a tridentate ligand, with the carboxylic oxygen also participating in the coordination to the metal center. uncw.edu This suggests that this compound can similarly engage in a tridentate O,N,O-coordination mode, forming two chelate rings (one five-membered and one six-membered) and thereby enhancing the stability of the resulting metal complex. The exact coordination mode, whether bidentate or tridentate, is often influenced by the nature of the metal ion, the reaction conditions, and the stoichiometry of the complex.

Acid Dissociation Constants (pKa) Determination and Protonation Studies

The acid-base properties of this compound are crucial for understanding its coordination chemistry, as the deprotonation of its functional groups is a prerequisite for chelation. The molecule has three ionizable protons: one from the carboxylic acid group, one from the phenolic hydroxyl group, and a proton that can be accepted by the quinoline nitrogen.

Based on these related structures, it can be inferred that the carboxylic acid group of this compound would be the most acidic, with a pKa value likely in the range of 3-4. The deprotonation of the phenolic hydroxyl group would occur at a higher pH, possibly in the range of 9-10. The quinoline nitrogen would be protonated under acidic conditions. The precise determination of these pKa values through techniques such as potentiometric or spectrophotometric titrations is essential for predicting the speciation of the ligand and its complexes in solution at different pH values.

Role as a Metal-Binding Pharmacophore (MBP)

A metal-binding pharmacophore (MBP) is a molecular framework that can chelate metal ions, often leading to a specific biological response. 8-Hydroxyquinoline and its derivatives are recognized as privileged structures in medicinal chemistry and have been extensively studied as MBPs. scirp.orgnih.gov Their ability to interact with metal ions is central to their various biological activities.

The structural features of this compound, namely the bidentate N,O chelation site, make it a potent MBP. By binding to essential metal ions in biological systems, it can modulate the activity of metalloenzymes or disrupt metal homeostasis in pathogenic organisms. The addition of the carboxylic acid group can further influence its properties as an MBP by altering its solubility, membrane permeability, and metal-binding affinity and selectivity. The development of metal-binding isosteres of 8-hydroxyquinoline has been a strategy to create novel scaffolds for metalloenzyme inhibitors with improved physicochemical properties. nih.govnih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to the formation of diverse structural motifs, including mononuclear, polynuclear, and mixed-ligand complexes.

Preparation of Mononuclear and Polynuclear Complexes

Mononuclear complexes of this compound can be prepared by reacting a metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants often dictates the composition of the resulting complex. For instance, square planar or octahedral complexes can be synthesized by mixing the metal ion and the ligand in a 1:2 molar ratio. scirp.orgscirp.org The geometry of the complex is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.

While specific examples of polynuclear complexes with this compound are not detailed in the provided search results, the presence of the carboxylic acid group provides a potential bridging point between metal centers. The carboxylate group can coordinate to two different metal ions, leading to the formation of polynuclear structures. The synthesis of such complexes would likely involve careful control of reaction conditions, such as pH and the metal-to-ligand ratio.

Formation of Mixed-Ligand Complexes

Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, can be synthesized to fine-tune the properties of the metal complex. This compound can serve as a primary or secondary ligand in the formation of these complexes.

The synthesis of mixed-ligand complexes typically involves the reaction of a metal ion with this compound and another ligand in a specific molar ratio. acs.orguobaghdad.edu.iqrdd.edu.iq For example, mixed-ligand complexes of divalent transition metal ions have been prepared with 8-hydroxyquinoline and dicarboxylic amino acids. acs.org Similarly, complexes containing 8-hydroxyquinoline and a Schiff base have been synthesized. uobaghdad.edu.iq These studies demonstrate the feasibility of incorporating this compound into more complex coordination spheres, which can lead to novel materials with tailored chemical, physical, and biological properties.

Crystallographic Analysis of Metal Complexes

A thorough search of scientific databases did not yield specific crystallographic data for metal complexes formed with this compound as a ligand. Structural analyses, including bond lengths, coordination geometries, and crystal packing, are therefore not available for these specific complexes. In contrast, related isomers, such as 8-hydroxyquinoline-2-carboxylic acid, have been studied, and their crystal structures with metals like Zinc (Zn) and Cadmium (Cd) have been determined, typically showing distorted octahedral coordination geometries. However, such data cannot be extrapolated to the 3-hydroxy-8-carboxy isomer.

Thermodynamic and Kinetic Aspects of Complex Formation

Investigations into the thermodynamic and kinetic profiles of metal complexation are crucial for understanding ligand efficacy and selectivity.

Determination of Formation and Stability Constants

There is no specific data available from the reviewed sources regarding the formation and stability constants (log K) for metal complexes of this compound. Such studies are essential for quantifying the affinity of the ligand for various metal ions and predicting its behavior in solution. For other isomers, these constants have been determined through techniques like UV-Visible spectroscopy and potentiometric titrations, revealing high stability for a range of divalent and trivalent metal ions, but this information is not applicable to the title compound.

Investigation of Hydrolysis Constants of Metal Complexes

No studies detailing the hydrolysis constants of metal complexes involving this compound were found. This information would be necessary to understand the stability of the complexes in aqueous solutions at varying pH levels and their propensity to form hydroxo species.

Catalytic Applications of this compound Metal Complexes

The potential for metal complexes of this compound to serve as catalysts has not been explored in the available literature. While metal complexes of the parent compound, 8-hydroxyquinoline, have been investigated for catalytic activities, such as in the hydrolysis of esters, no such applications have been reported for complexes of the 3-hydroxy-8-carboxy derivative.

Advanced Spectroscopic Properties of Metal Complexes

The spectroscopic behavior of ligands often changes significantly upon coordination to a metal ion, leading to applications in sensing and imaging.

Enhancement of Fluorescence Emission upon Metal Chelation

While it is a well-established principle that many 8-hydroxyquinoline derivatives exhibit a significant enhancement of fluorescence upon chelation with metal ions due to increased molecular rigidity and inhibition of photo-induced proton transfer, specific studies quantifying this effect for this compound are absent from the reviewed literature. There is no available data on its excitation/emission spectra upon complexation or its potential as a fluorescent sensor for metal ions.

Electrophoretic Properties and Electrochemical Behavior of this compound

Electrophoretic Properties: There is no specific data regarding the electrophoretic mobility, isoelectric point, or behavior of this compound in capillary electrophoresis or other electrophoretic techniques. The electrophoretic behavior of a molecule is fundamentally determined by its charge-to-mass ratio, which is influenced by the pKa values of its ionizable groups (the carboxylic acid and the phenolic hydroxyl group) and the pH of the buffer solution. Without experimental determination of these properties for the 3-hydroxy-8-carboxylic acid isomer, any discussion of its electrophoretic behavior would be purely speculative.

Electrochemical Behavior: Similarly, there is a lack of specific studies on the electrochemical behavior of this compound. The electrochemical properties, including oxidation and reduction potentials, are highly dependent on the specific arrangement of substituents on the quinoline ring. The positions of the hydroxyl and carboxylic acid groups influence the electron density distribution within the aromatic system, which in turn dictates its redox characteristics. While the electrochemical behavior of other hydroxyquinoline isomers has been investigated using techniques like cyclic voltammetry, this information cannot be directly extrapolated to the 3-hydroxy-8-carboxylic acid isomer due to the unique electronic effects imparted by its substitution pattern.

Further experimental investigation is required to elucidate the specific electrophoretic and electrochemical characteristics of this compound. Such studies would be valuable for developing analytical methods for its detection and quantification, as well as for understanding its behavior in coordination chemistry and various potential applications.

Biological Activities and Proposed Mechanisms of Action of 3 Hydroxyquinoline 8 Carboxylic Acid and Its Derivatives Scaffold Oriented Research

Anti-Microbial Potential

The quinoline (B57606) scaffold is a cornerstone in the development of antimicrobial agents. Derivatives of hydroxyquinoline carboxylic acids have demonstrated significant potential in combating both bacterial and fungal pathogens, often through mechanisms involving metal ion chelation and disruption of essential cellular processes.

Anti-Bacterial Activity and Mechanisms

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are recognized for their potent antibacterial properties. nih.govelsevierpure.com The core mechanism of action is frequently attributed to the chelation of essential metal ions, which disrupts bacterial metal homeostasis. researchgate.net This scaffold has been incorporated into hybrid molecules to enhance antibacterial efficacy. For instance, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) displayed significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov Another study synthesized a hybrid of 8-hydroxyquinoline-2-carboxylic acid and ciprofloxacin, which showed more potent activity against Staphylococcus aureus (MIC = 0.0625 mg/mL) than the standard drug. nih.gov

Research has shown that the antibacterial activity of 8-HQ derivatives can be more pronounced against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com This difference is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the compound's entry. scienceopen.com The nature and position of substituents on the quinoline ring play a crucial role in determining the spectrum and potency of antibacterial activity. scienceopen.comnih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative strains | 4-16 | nih.gov |

| 8-hydroxyquinoline-2-carboxylic acid-ciprofloxacin hybrid | Staphylococcus aureus | 0.0625 | nih.gov |

| 8-hydroxyquinoline (Parent Compound) | Gram-positive bacteria | 3.44-13.78 µM | researchgate.net |

| 5-(p-nitro-benzyl)-8-hydroxyquinoline | Vibrio parahaemolyticus | 10⁻³ | nih.gov |

| 5-(p-chloro-benzyl)-8-hydroxyquinoline | Staphylococcus aureus | 10⁻⁶ | nih.gov |

Anti-Fungal Activity and Mechanisms

The 8-hydroxyquinoline scaffold is also a source of potent antifungal agents. nih.govelsevierpure.com Derivatives have shown broad-spectrum activity against various fungal pathogens, including multiple Candida species and dermatophytes. nih.govresearchgate.net For example, newly synthesized triazole-8-hydroxyquinoline derivatives were tested against four Candida species, although they exhibited lower activity (MIC values from 31.25 to 1000 mg/mL) compared to the standard drug fluconazole. nih.gov

Studies on bromo derivatives of 2-methylquinolin-8-ol demonstrated high antifungal activity against all tested fungal strains, indicating that halogenation can significantly enhance potency. mdpi.org The parent 8-hydroxyquinoline compound has also shown strong activity against diploid fungi like Candida albicans. researchgate.netimrpress.com The mechanism of action for these compounds can involve the disruption of fungal cell wall integrity and interference with membrane functions.

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Triazole-8-hydroxyquinoline derivatives | Candida spp. | 31.25-1000 mg/mL | nih.gov |

| 8-hydroxyquinoline (Parent Compound) | Candida albicans | Potent Activity | researchgate.netimrpress.com |

| 7-Bromo-2-methylquinolin-8-ol | Various fungal strains | High Activity | mdpi.org |

Anti-Cancer Modalities